molecular formula C34H47NO9 B15144368 13-Dehydroxyindaconitine

13-Dehydroxyindaconitine

Cat. No.: B15144368
M. Wt: 613.7 g/mol
InChI Key: YYJZWLOTQILZLS-ZRYNOKPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Dehydroxyindaconitine is a naturally occurring alkaloid that exhibits antioxidant activity . It is derived from plants belonging to the Ranunculaceae family, specifically from Aconitum species . This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Dehydroxyindaconitine typically involves the extraction of the compound from natural sources, such as Aconitum plants. The extraction process includes several steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies and automated purification systems enhances the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 13-Dehydroxyindaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

13-Dehydroxyindaconitine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-Dehydroxyindaconitine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of 13-Dehydroxyindaconitine:

Properties

Molecular Formula

C34H47NO9

Molecular Weight

613.7 g/mol

IUPAC Name

[(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27?,28+,29-,30?,32+,33-,34?/m1/s1

InChI Key

YYJZWLOTQILZLS-ZRYNOKPSSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

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